molecular formula C15H20N4OS B4509467 4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B4509467
M. Wt: 304.4 g/mol
InChI Key: SHUMTVOMHCHKFE-UHFFFAOYSA-N
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Description

4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Other thiazole derivatives with similar structures may exhibit comparable chemical and biological properties.

    Pyridine Derivatives: Compounds containing the pyridine ring may also share some similarities in terms of reactivity and applications.

Uniqueness

4-methyl-2-[(2-methylpropyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-methyl-2-(2-methylpropylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-10(2)7-18-15-19-11(3)13(21-15)14(20)17-9-12-5-4-6-16-8-12/h4-6,8,10H,7,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUMTVOMHCHKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC(C)C)C(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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